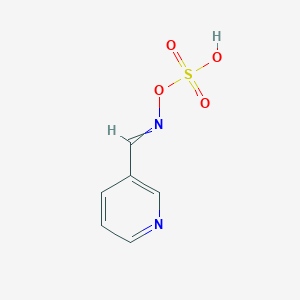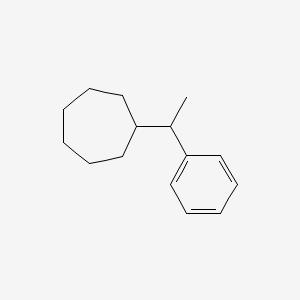
(1-Phenylethyl)cycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Phenylethyl)cycloheptane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. The compound consists of a cycloheptane ring with a 1-phenylethyl substituent attached to it. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylethyl)cycloheptane can be achieved through several methods. One common approach involves the alkylation of cycloheptane with 1-phenylethyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF). Another method involves the Friedel-Crafts alkylation of cycloheptane with 1-phenylethyl bromide using aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Phenylethyl)cycloheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cycloheptanone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into cycloheptane derivatives with reduced phenylethyl groups.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the cycloheptane ring, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Cycloheptanone derivatives.
Reduction: Cycloheptane derivatives with reduced phenylethyl groups.
Substitution: Halogenated cycloheptane derivatives.
Scientific Research Applications
(1-Phenylethyl)cycloheptane has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Phenylethyl)cycloheptane involves its interaction with specific molecular targets and pathways. The phenylethyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the cycloheptane ring can undergo conformational changes, affecting the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A smaller cycloalkane with six carbon atoms in the ring.
Cyclooctane: A larger cycloalkane with eight carbon atoms in the ring.
Cyclopentane: A smaller cycloalkane with five carbon atoms in the ring.
Uniqueness
(1-Phenylethyl)cycloheptane is unique due to its specific ring size and the presence of the phenylethyl substituent This combination imparts distinct chemical and physical properties, making it different from other cycloalkanes
Properties
CAS No. |
61988-90-7 |
|---|---|
Molecular Formula |
C15H22 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1-phenylethylcycloheptane |
InChI |
InChI=1S/C15H22/c1-13(15-11-7-4-8-12-15)14-9-5-2-3-6-10-14/h4,7-8,11-14H,2-3,5-6,9-10H2,1H3 |
InChI Key |
WXKKACNPJQPBSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-3-azaspiro[4.4]nonan-4-one](/img/structure/B14543635.png)
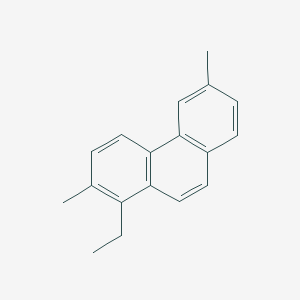
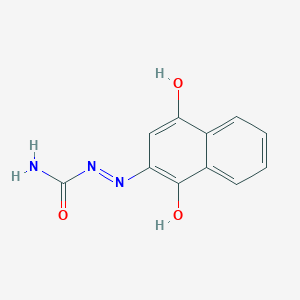
![1-Methyl-4-[(pent-3-yn-2-yl)sulfanyl]benzene](/img/structure/B14543649.png)
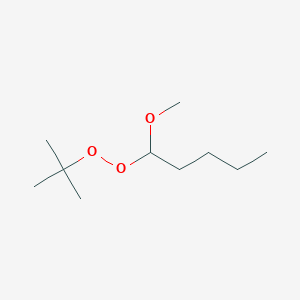
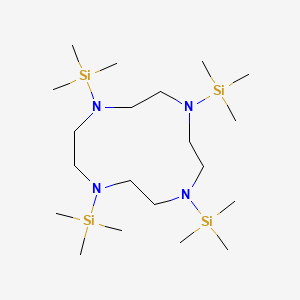
![1,6,7,8-Tetraphenyl-3lambda~6~-thiabicyclo[4.2.1]non-7-ene-3,3,9-trione](/img/structure/B14543664.png)
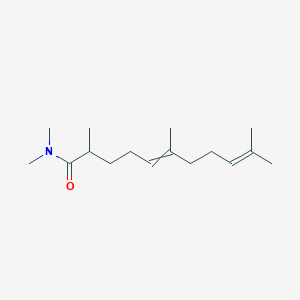
![4-Methoxy-8lambda~4~-pyrimido[4,5-b][1,4]thiazine-6,8(5H,7H)-dione](/img/structure/B14543670.png)
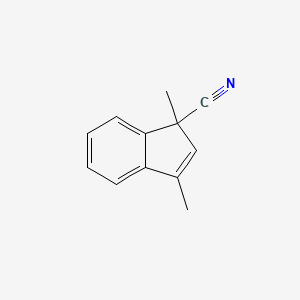
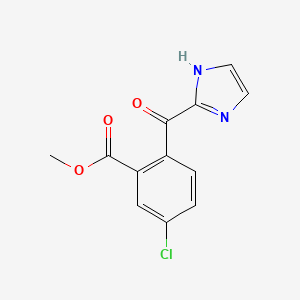
![1,1'-{[(Methanesulfonyl)(nitro)methylene]disulfonyl}bis(3-nitrobenzene)](/img/structure/B14543702.png)
![2-{[(3-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14543703.png)
